molecular formula C7H11ClN4O B7762005 4-Chloro-1-propyl-1H-pyrazole-3-carbohydrazide

4-Chloro-1-propyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B7762005
M. Wt: 202.64 g/mol
InChI Key: NIYFUVSSYQTIJX-UHFFFAOYSA-N
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Description

4-Chloro-1-propyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound with the molecular formula C7H11ClN4O It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-propyl-1H-pyrazole-3-carbohydrazide typically involves the reaction of 4-chloro-1-propyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-propyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazole derivatives with various functional groups.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyrazole derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-1-propyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds with antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-1-propyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrazole: A structurally similar compound with a chlorine atom at the 4-position of the pyrazole ring.

    1-Propyl-1H-pyrazole-3-carbohydrazide: Similar structure but without the chlorine atom.

    4-Chloro-3-methyl-1-phenyl-1H-pyrazole: Another pyrazole derivative with different substituents.

Uniqueness

4-Chloro-1-propyl-1H-pyrazole-3-carbohydrazide is unique due to the presence of both a chlorine atom and a carbohydrazide group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-chloro-1-propylpyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4O/c1-2-3-12-4-5(8)6(11-12)7(13)10-9/h4H,2-3,9H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYFUVSSYQTIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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